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Compound of Interest

Compound Name: YM758 phosphate

Cat. No.: B1683504 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on utilizing YM758, a potent inhibitor of the

hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny"

channel (If). This guide offers troubleshooting advice, frequently asked questions (FAQs), and

detailed experimental protocols to ensure the effective application of YM758 in your research.

Frequently Asked Questions (FAQs)
Q1: What is YM758 and what is its primary mechanism of action?

YM758 is a novel small molecule that acts as a specific inhibitor of the If current, which is

predominantly found in the sinoatrial node of the heart.[1][2] By blocking HCN channels,

YM758 selectively slows the heart rate.[2] Its primary mechanism involves entering the HCN

channel pore from the intracellular side, leading to a use-dependent blockade.

Q2: What is the recommended starting concentration for in vitro experiments?

While a specific IC50 value for YM758 on HCN channels is not readily available in the provided

search results, we can infer a likely effective concentration range based on Ivabradine, a

structurally similar and well-characterized If channel inhibitor. Ivabradine has reported IC50

values in the low micromolar range for various HCN isoforms (e.g., 0.5 µM for hHCN4, 0.94 µM

for mHCN1, and 2.0 µM for hHCN4).[3][4] Therefore, a starting concentration range of 0.1 µM

to 10 µM is recommended for initial experiments with YM758. It is crucial to perform a dose-

response curve to determine the optimal concentration for your specific experimental model.
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Q3: How should I prepare a stock solution of YM758?

YM758 is typically supplied as a powder. For most in vitro applications, it is recommended to

prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).[5]

[6][7][8][9]

Stock Solution Preparation:

Weigh the desired amount of YM758 powder.

Dissolve in anhydrous DMSO to a final concentration of 10 mM.

Ensure the powder is completely dissolved by gentle vortexing or brief sonication.

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Working Solution Preparation:

Thaw a single aliquot of the stock solution.

Perform serial dilutions in your experimental buffer or cell culture medium to achieve the

desired final concentrations.

Important: The final concentration of DMSO in your experiment should be kept low (ideally

≤ 0.1%) to avoid solvent-induced artifacts.[5][9] Always include a vehicle control (medium

with the same final DMSO concentration) in your experiments.

Q4: What are the known off-target effects of YM758?

YM758 has been shown to interact with other proteins, which could lead to off-target effects,

particularly at higher concentrations.

Organic Cation Transporters: YM758 inhibits the human and rat organic cation transporters

hOCT1 and rOct1 with IC50 values of 40.5 µM and 23.8 µM, respectively.

Cytochrome P450 Enzymes: YM758 shows weak inhibition of CYP2D6 and CYP3A4, with Ki

values in the high micromolar range (59 to 340 µM).[4]
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hERG Potassium Channel: Based on data from the similar compound Ivabradine, there is a

potential for YM758 to block the hERG potassium channel with an IC50 similar to that for

HCN channels.[10] This is a critical consideration in cardiac safety studies.

It is advisable to assess the potential for these off-target effects in your experimental system,

especially when using concentrations above the low micromolar range.

Troubleshooting Guides
This section addresses common issues that may arise during experiments with YM758.
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Problem Potential Cause Troubleshooting Steps

No or weak inhibition of If

current

Incorrect YM758

concentration: The

concentration may be too low

for the specific cell type or

experimental conditions.

Perform a dose-response

curve starting from a low

concentration (e.g., 0.1 µM) up

to a higher concentration (e.g.,

10 µM or higher if necessary).

Compound degradation:

Improper storage or handling

of the YM758 stock solution.

Ensure stock solutions are

stored at -20°C in small

aliquots to avoid freeze-thaw

cycles. Prepare fresh working

solutions for each experiment.

Use-dependent nature of

inhibition: The blocking effect

of YM758 is use-dependent,

meaning it is more effective

when the channels are open.

Ensure your

electrophysiological protocol

includes repetitive stimulation

to promote channel opening.[3]

High variability in results

Inconsistent YM758

concentration: Errors in serial

dilutions or incomplete mixing.

Prepare fresh dilutions for

each experiment and ensure

thorough mixing.

Cell health and passage

number: Variations in cell

health or using cells of a high

passage number can affect

channel expression and drug

sensitivity.

Use healthy, low-passage cells

for your experiments. Monitor

cell viability throughout the

experiment.

Unstable electrophysiological

recordings: Issues with seal

resistance, series resistance,

or baseline drift.

Optimize your patch-clamp

technique to ensure a stable

giga-ohm seal and low series

resistance. Allow for a stable

baseline recording before drug

application.[11][12][13][14]
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Unexpected cellular effects

(off-target)

High YM758 concentration:

Off-target effects are more

likely at higher concentrations.

Use the lowest effective

concentration of YM758 as

determined by your dose-

response curve.

Interaction with other cellular

components: YM758 may

interact with other ion channels

or transporters.

Consider the known off-target

profile of YM758 and similar

compounds (e.g., hERG

channel block).[10] If

unexpected effects are

observed, consider performing

control experiments with

inhibitors of potential off-target

proteins.

Compound precipitation in

working solution

Low solubility in aqueous

buffer: YM758 may have

limited solubility in certain

experimental buffers.

Ensure the final DMSO

concentration is sufficient to

maintain solubility, but still

within the acceptable range for

your cells. Gentle warming or

sonication of the final solution

may help, but be cautious of

compound stability.

Data Presentation
Table 1: YM758 Off-Target Inhibition Data

Target Species IC50 / Ki Reference

hOCT1 Human 40.5 µM

rOct1 Rat 23.8 µM

CYP2D6 Human 59 - 340 µM (Ki) [4]

CYP3A4 Human 59 - 340 µM (Ki) [4]

Table 2: Reference IC50 Values for Ivabradine (a similar If inhibitor)
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Target Species IC50 Reference

hHCN4 Human 0.5 µM [2][3]

mHCN1 Mouse 0.94 µM [4]

hHCN4 Human 2.0 µM [4]

hERG Human ~2.0 µM [10]

Experimental Protocols
Protocol 1: Determining the Optimal Concentration of
YM758 using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the dose-dependent inhibitory effect of YM758 on If/HCN currents in a

specific cell type.

Materials:

Cells expressing HCN channels (e.g., HEK293 cells stably expressing a specific HCN

isoform, or primary cardiomyocytes).

YM758 stock solution (10 mM in DMSO).

Extracellular and intracellular solutions for patch-clamp recording.

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Methodology:

Cell Preparation: Culture cells to an appropriate density on glass coverslips.

Solution Preparation: Prepare fresh extracellular and intracellular solutions. Prepare a series

of working solutions of YM758 by diluting the stock solution in the extracellular solution to

final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control with the same

final DMSO concentration.

Patch-Clamp Recording:
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Obtain a whole-cell patch-clamp configuration on a single cell.

Record baseline If/HCN currents using a suitable voltage protocol (e.g., a series of

hyperpolarizing voltage steps from a holding potential of -40 mV).

Perfuse the cell with the vehicle control solution for a stable baseline recording.

Sequentially perfuse the cell with increasing concentrations of YM758, allowing the current

to reach a steady state at each concentration.

Perform a final washout with the control solution to assess the reversibility of the block.

Data Analysis:

Measure the amplitude of the If/HCN current at a specific voltage step for each YM758

concentration.

Normalize the current amplitude at each concentration to the baseline current.

Plot the normalized current as a function of the YM758 concentration and fit the data to a

Hill equation to determine the IC50 value.
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Figure 1. Workflow for determining the optimal YM758 concentration.
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Signaling Pathways
The primary signaling pathway affected by YM758 is the modulation of intracellular cyclic

adenosine monophosphate (cAMP) levels on HCN channel activity.
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Figure 2. Signaling pathway of If channel modulation and YM758 inhibition.

This technical support guide provides a framework for the effective use of YM758 in your

research. By following the provided protocols and troubleshooting advice, you can optimize

your experimental conditions for successful and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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